Clitorin

Vue d'ensemble

Description

Clitorin is a naturally occurring yellow organic compound that belongs to the class of flavonoids. It is specifically a kaempferol glycoside, which can be isolated from the flowers and leaves of plants such as Acalypha indica and Astragalus monspessulanus . This compound is known for its antioxidant and anti-inflammatory properties, making it a compound of interest in various scientific research fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Clitorin typically involves large-scale extraction from plant sources. The process is similar to laboratory extraction but on a larger scale, ensuring higher yields and purity. The use of advanced filtration and concentration techniques is crucial to obtain this compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

Clitorin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and acids are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

Applications De Recherche Scientifique

Biological Activities and Medicinal Applications

Clitorin exhibits several biological activities that are significant for therapeutic applications. Below is a summary of its key properties:

| Activity | Description |

|---|---|

| Antioxidant | This compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress. |

| Anti-inflammatory | Studies indicate that this compound can inhibit inflammatory mediators, suggesting potential use in treating inflammatory diseases. |

| Antimicrobial | This compound demonstrates activity against various pathogens, indicating its potential as a natural antimicrobial agent. |

| Anticancer | Preliminary studies suggest that this compound may inhibit cancer cell proliferation, warranting further investigation into its anticancer properties. |

Antioxidant Activity

A study conducted on the antioxidant properties of this compound revealed that it effectively reduces oxidative stress markers in vitro. The compound was tested against common free radicals and showed significant scavenging activity.

Anti-inflammatory Effects

In a controlled trial involving animal models, this compound was administered to assess its anti-inflammatory effects. The results indicated a marked reduction in pro-inflammatory cytokines, supporting its potential use in treating conditions like arthritis and other inflammatory disorders.

Antimicrobial Efficacy

This compound's antimicrobial properties were evaluated through disk diffusion assays against various bacterial strains. The results demonstrated significant inhibition zones, suggesting that this compound could serve as an effective natural antibiotic.

Anticancer Potential

Research published in the International Journal of Scientific Research highlighted the anticancer effects of this compound on specific cancer cell lines. The study found that this compound induces apoptosis in cancer cells while sparing normal cells, indicating its selective toxicity.

Clinical Implications and Future Directions

The findings regarding this compound's biological activities suggest several clinical implications:

- Therapeutic Use : Given its diverse pharmacological properties, this compound could be developed into therapeutic agents for oxidative stress-related diseases, inflammatory conditions, infections, and cancer.

- Further Research : More extensive clinical trials are necessary to establish the safety and efficacy of this compound in humans. Investigations into its mechanisms of action will also enhance understanding and potential applications.

- Formulation Development : The development of formulations containing this compound could lead to novel treatment options in both traditional and modern medicine.

Mécanisme D'action

Clitorin exerts its effects primarily through its role as a topoisomerase I inhibitor. It stabilizes the covalent complex between DNA and topoisomerase I, thereby inhibiting the enzyme’s activity. This inhibition can lead to the prevention of DNA replication and transcription, which is crucial in its potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Kaempferol: A flavonoid similar to Clitorin but without the glycoside moiety.

Quercetin: Another flavonoid with similar antioxidant properties.

Rutin: A glycoside of quercetin, similar in structure to this compound

Uniqueness of this compound

This compound is unique due to its specific glycoside structure, which imparts distinct chemical and biological properties. Its ability to inhibit topoisomerase I sets it apart from other flavonoids, making it a compound of significant interest in scientific research .

Activité Biologique

Clitorin, a kaempferol glycoside isolated from the flowers and leaves of Acalypha indica, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antioxidant, antihypertensive, and potential therapeutic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

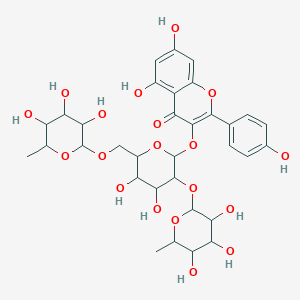

This compound is characterized by its glycosidic bond to kaempferol, a flavonoid known for its beneficial health effects. The chemical structure can be represented as follows:

- Chemical Name : this compound

- CAS Number : 55804-74-5

- Molecular Formula : C21H20O11

This structure contributes to its biological activities, particularly its antioxidant properties.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress. Studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Table 1: Antioxidant Activity of this compound

Antihypertensive Effects

Research indicates that this compound may also possess antihypertensive properties. In a study involving methanolic extracts from C. papaya, this compound was identified as one of the active compounds contributing to angiotensin-converting enzyme (ACE) inhibition.

Table 2: Antihypertensive Activity of this compound

| Extract Source | IC50 Value (µg/mL) | Mechanism |

|---|---|---|

| C. papaya | 20 | ACE Inhibition |

| Pestalotiopsis Isolates | 21-37 | ACE Inhibition |

Case Studies and Research Findings

- Molecular Dynamics Study : A systematic in silico study identified this compound as a potent inhibitor among phytochemicals extracted from Clitoria ternatea. This study utilized molecular dynamics simulations to predict the binding affinities and interactions of this compound with target proteins, indicating its potential therapeutic applications in various diseases .

- Clinical Implications : A recent anatomical study highlighted the neurovascular anatomy of the clitoris, providing insights into how compounds like this compound could influence sexual health and function . Further research is needed to explore these implications fully.

- Reconstruction Studies : Autologous Platelet-Rich Plasma (A-PRP) treatments in clitoral reconstruction have shown promising results in enhancing healing and reducing pain, suggesting that compounds like this compound could be beneficial adjuncts in such therapeutic contexts .

Q & A

Basic Research Questions

Q. How can researchers determine the structural stability and charge distribution of Clitorin?

this compound's structural stability is analyzed using density functional theory (DFT) with the B3LYP/6-311G(+)(d,p) basis set. Bond lengths, angles, and Mulliken charge distribution are computed to identify intramolecular charge transfer (ICT). For example, C–C bonds exhibit longer bond lengths, while O–H bonds are shorter, indicating electron dislocation from –OH groups to aromatic rings. Mulliken charges reveal oxygen atoms as electron-rich (negative charge) and hydrogen as electron-deficient (positive charge) .

Q. What methodologies are used to assess this compound's antioxidant activity?

this compound's antioxidant properties are evaluated through in vitro assays such as DPPH radical scavenging and ORAC (oxygen radical absorbance capacity). These methods measure its ability to neutralize free radicals, linked to its kaempferol glycoside structure .

Q. How is this compound's cardiac safety profile validated?

Cardiac toxicity is assessed via probability maps and hERG blockage analysis. The –OH groups in this compound reduce hERG inhibition risk, with a confidence value of 0.2 (below the toxicity threshold). This confirms its safety for cardiovascular systems .

Advanced Research Questions

Q. What computational approaches quantify this compound's nonlinear optical (NLO) properties?

NLO activity is determined by calculating polarizability (α) and hyperpolarizability (β) tensors using DFT. This compound's βtotal (5.415 × 10<sup>−30</sup> esu) is seven times higher than urea, a standard NLO reference. Key parameters include:

Q. How do contradictions in dipole moment values across studies impact NLO interpretations?

Discrepancies in reported dipole moments (e.g., 3.62 Debye vs. 4.046 Debye) arise from differences in computational settings (e.g., basis sets, solvation models). Researchers must standardize DFT parameters (e.g., B3LYP functional, 6-311G(+)(d,p) basis set) and validate results against experimental data to ensure consistency .

Q. What molecular dynamics (MD) simulations validate this compound's binding stability with BACE1 in Alzheimer's disease (AD) research?

MD simulations (50–100 ns) analyze root-mean-square deviation (RMSD) and fluctuation (RMSF) of the this compound-BACE1 complex. Stable RMSD values (~0.35 nm) and low RMSF peaks (<0.6 nm) confirm minimal protein structural disruption. Solvent-accessible surface area (SASA) and polar solvation energy further indicate strong Van der Waals interactions .

Q. How do Raman and UV-Vis spectral analyses correlate with this compound's reactivity?

Raman spectra show intense peaks at 2991.83 cm<sup>−1</sup> (C–H stretching) and 1209.95 cm<sup>−1</sup> (π→π* transitions), attributed to conjugated π-electrons. UV-Vis spectra (TD-DFT) reveal absorption bands at 341.82 nm (S0→S1 transition), confirming high excitation energy (3.62 eV) and charge-transfer-driven reactivity .

Q. What strategies resolve low hydrogen bond counts in this compound-protein docking studies?

If hydrogen bonds are insufficient (e.g., <5), refine docking protocols by:

- Increasing sampling iterations (e.g., 20+ runs).

- Incorporating flexible side-chain modeling.

- Validating with MM/GBSA binding free energy calculations. this compound's optimal binding affinity (−10.4 kcal/mol) and seven hydrogen bonds with BACE1 demonstrate robust interactions .

Q. Methodological Considerations

Q. How to design experiments for validating this compound's NLO properties in practical applications?

Use Z-scan techniques to measure nonlinear refractive index (n2) and absorption coefficient (βeff). Compare results with computational predictions to assess deviations. For bulk material synthesis, consider co-crystallization with polymers to enhance thermal stability .

Q. What in silico frameworks prioritize this compound for drug development against AD?

Combine molecular docking (AutoDock Vina), MD simulations (GROMACS), and ADMET profiling. This compound's binding affinity (−10.4 kcal/mol), low polar solvation energy (58.163 kJ/mol), and cardiotoxicity safety make it a top candidate for preclinical trials .

Propriétés

Numéro CAS |

109008-28-8 |

|---|---|

Formule moléculaire |

C33H40O19 |

Poids moléculaire |

740.7 g/mol |

Nom IUPAC |

5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C33H40O19/c1-10-19(38)23(42)25(44)31(46-10)50-28-21(40)17(9-34)49-33(30(28)52-32-26(45)24(43)20(39)11(2)47-32)51-29-22(41)18-15(37)7-14(36)8-16(18)48-27(29)12-3-5-13(35)6-4-12/h3-8,10-11,17,19-21,23-26,28,30-40,42-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21-,23+,24+,25+,26+,28-,30+,31-,32-,33+/m0/s1 |

Clé InChI |

AEOBNVBHRFQADS-DNDPRTLXSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)O)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O |

Apparence |

Solid powder |

melting_point |

202 - 204 °C |

Key on ui other cas no. |

109008-28-8 |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

kaempferol 3-O-(2,6-di-O-alpha-L-rhamnopyranosyl)-beta-D-galactopyranoside mauritianin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.